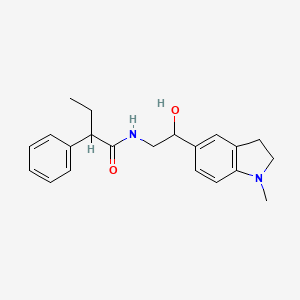

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide

CAS No.: 2034569-11-2

Cat. No.: VC4712760

Molecular Formula: C21H26N2O2

Molecular Weight: 338.451

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034569-11-2 |

|---|---|

| Molecular Formula | C21H26N2O2 |

| Molecular Weight | 338.451 |

| IUPAC Name | N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylbutanamide |

| Standard InChI | InChI=1S/C21H26N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-10,13,18,20,24H,3,11-12,14H2,1-2H3,(H,22,25) |

| Standard InChI Key | UFHJBJVPLHQYJH-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |

Introduction

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide is a complex organic compound with a molecular formula of C21H26N2O2 and a molecular weight of approximately 338.4 g/mol . This compound features a phenylbutanamide backbone, an indoline moiety, and a hydroxyethyl group, contributing to its unique chemical and biological properties.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and bromine (Br2) for electrophilic aromatic substitution.

Biological Activity and Potential Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide exhibits significant biological activity, with potential therapeutic effects in several areas:

-

Antidepressant Activity: The compound may influence serotonin and norepinephrine levels, similar to established antidepressants, enhancing mood in animal models.

-

Anti-inflammatory Effects: It demonstrates potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

-

Neuroprotective Properties: Preliminary studies indicate neuroprotective effects against oxidative stress, suggesting potential applications in neurodegenerative diseases.

Industrial and Environmental Applications

Beyond medicinal uses, this compound serves as a building block for synthesizing more complex molecules in chemical research and may contribute to advancements in materials science due to its unique properties.

Comparison with Similar Compounds

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide can be compared with other similar compounds, such as N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide and N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide, which have similar structures but different backbones.

Structural Comparison

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide | C21H26N2O2 | Phenylbutanamide backbone |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide | C17H20N2O2 | Benzamide backbone |

| N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide | C19H24N2O2 | Cyclopentanecarboxamide group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume